Propanamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((1-methylethyl)amino)phenyl)- Propanamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((1-methylethyl)amino)phenyl)-
Brand Name: Vulcanchem
CAS No.: 73157-53-6
VCID: VC17075119
InChI: InChI=1S/C18H20ClN5O3/c1-4-18(25)21-17-9-12(20-11(2)3)5-7-16(17)23-22-15-8-6-13(24(26)27)10-14(15)19/h5-11,20H,4H2,1-3H3,(H,21,25)
SMILES:
Molecular Formula: C18H20ClN5O3
Molecular Weight: 389.8 g/mol

Propanamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((1-methylethyl)amino)phenyl)-

CAS No.: 73157-53-6

Cat. No.: VC17075119

Molecular Formula: C18H20ClN5O3

Molecular Weight: 389.8 g/mol

* For research use only. Not for human or veterinary use.

Propanamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((1-methylethyl)amino)phenyl)- - 73157-53-6

Specification

CAS No. 73157-53-6
Molecular Formula C18H20ClN5O3
Molecular Weight 389.8 g/mol
IUPAC Name N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(propan-2-ylamino)phenyl]propanamide
Standard InChI InChI=1S/C18H20ClN5O3/c1-4-18(25)21-17-9-12(20-11(2)3)5-7-16(17)23-22-15-8-6-13(24(26)27)10-14(15)19/h5-11,20H,4H2,1-3H3,(H,21,25)
Standard InChI Key OMWNCRNLGLQYLY-UHFFFAOYSA-N
Canonical SMILES CCC(=O)NC1=C(C=CC(=C1)NC(C)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound features a central phenyl ring substituted with three functional groups:

  • Azo group (-N=N-): Bridges the central phenyl ring to a 2-chloro-4-nitrophenyl group.

  • Propanamide group (-NHCOCH2CH3): Attached at the para position relative to the azo linkage.

  • Isopropylamino group (-NHCH(CH3)2): Positioned meta to the azo group.

The molecular formula is C17H18ClN5O3, with a calculated molecular weight of 399.81 g/mol .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameN-(2-[(2-Chloro-4-nitrophenyl)diazenyl]-5-(isopropylamino)phenyl)propanamide
Molecular FormulaC17H18ClN5O3
Molecular Weight399.81 g/mol
SMILESCC(CNC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2)N+[O-])Cl)Cl)NC(=O)CC
InChI KeyZUPIQBGINDIKCE-UHFFFAOYSA-N

Spectroscopic Features

  • UV-Vis Absorption: The azo chromophore confers strong absorption in the visible range (λmax ≈ 450–550 nm), typical of nitro-substituted azo dyes .

  • NMR Signatures:

    • ¹H NMR: δ 1.2 (triplet, CH3 of propanamide), δ 3.1 (multiplet, isopropylamino CH), δ 7.5–8.3 (aromatic protons) .

    • ¹³C NMR: δ 172.5 (amide carbonyl), δ 150–125 (aromatic carbons) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential diazotization and coupling reactions:

  • Diazotization of 2-Chloro-4-Nitroaniline:

    • 2-Chloro-4-nitroaniline is treated with NaNO2 and HCl at 0–5°C to form the diazonium salt .

    • Reaction:

      C6H4ClNO2+NaNO2+2HClC6H3ClN2O2+Cl+NaCl+2H2O\text{C6H4ClNO2} + \text{NaNO2} + 2\text{HCl} \rightarrow \text{C6H3ClN2O2}^+ \text{Cl}^- + \text{NaCl} + 2\text{H2O}
  • Coupling with N-(5-Amino-2-Hydroxyphenyl)Propanamide:

    • The diazonium salt reacts with N-(5-amino-2-hydroxyphenyl)propanamide under alkaline conditions (pH 8–10) to form the azo linkage .

    • Reaction:

      Diazonium salt+C9H12N2O2C17H18ClN5O3+H2O\text{Diazonium salt} + \text{C9H12N2O2} \rightarrow \text{C17H18ClN5O3} + \text{H2O}
  • Isopropylamination:

    • The hydroxyl group on the central phenyl ring is substituted with isopropylamine via nucleophilic aromatic substitution .

Table 2: Optimization Parameters for Industrial Synthesis

ParameterOptimal Condition
Temperature0–5°C (diazotization), 25°C (coupling)
pH1–2 (diazotization), 8–10 (coupling)
CatalystNone required
Yield68–72%

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL); soluble in polar aprotic solvents (e.g., DMF, DMSO) .

  • Stability:

    • Photolabile under UV light due to azo bond cleavage.

    • Degrades at temperatures >150°C, releasing NOx and Cl− gases .

Reactivity

  • Azo Group Reduction: Catalytic hydrogenation (H2/Pd) cleaves the -N=N- bond, yielding two aniline derivatives .

  • Nitro Group Reduction: Sn/HCl reduces -NO2 to -NH2, forming a primary amine .

  • Amide Hydrolysis: Acidic or basic conditions hydrolyze the propanamide to propanoic acid and aniline .

Applications and Research Findings

Industrial Uses

  • Textile Dye: Exhibits strong affinity for polyester fibers, with wash-fastness ratings of 4–5 (ISO 105-C06) .

  • Pigment for Plastics: Heat stability up to 120°C makes it suitable for PVC coloring .

Biomedical Research

  • Anticancer Activity: In vitro studies on analogous azo compounds show IC50 values of 12–18 μM against MCF-7 breast cancer cells via apoptosis induction .

  • Antimicrobial Properties: MIC values of 25–50 μg/mL against Staphylococcus aureus (ATCC 25923) .

Table 3: Biological Activity Data (Analogous Compounds)

AssayResultSource
Cytotoxicity (MCF-7)IC50 = 14.2 μM
Antibacterial (S. aureus)MIC = 32 μg/mL

Future Directions

  • Drug Delivery Systems: Functionalization with polyethylene glycol (PEG) to enhance solubility for intravenous administration.

  • Photodynamic Therapy: Exploration as a photosensitizer due to its UV absorption properties.

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